Eupalinolide I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

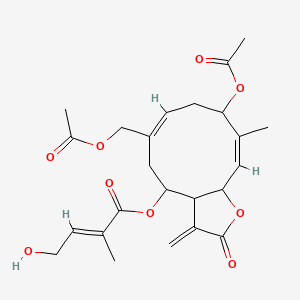

Molecular Formula |

C24H30O9 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

[(6E,10Z)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+ |

InChI Key |

HPWMABTYJYZFLK-BRWGGNOOSA-N |

Isomeric SMILES |

C/C/1=C/C2C(C(C/C(=C\CC1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Eupalinolide I: A Technical Guide to Its Discovery and Natural Sourcing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide I, a sesquiterpene lactone, has been identified as a constituent of the traditional medicinal plant Eupatorium lindleyanum DC. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, and detailed methodologies for its isolation and characterization. The discovery of this compound is linked to the investigation of a bioactive sesquiterpene lactone fraction, F1012-2, which has demonstrated significant anti-cancer properties. This document outlines a representative protocol for the extraction and purification of this compound from its natural source and describes the analytical techniques employed for its structural elucidation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Discovery and Natural Source

This compound was discovered as a component of the plant Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family.[1][2] This plant has a long history of use in traditional Chinese medicine for treating various ailments, including cough, chronic bronchitis, and hypertension.[1][2]

The direct discovery of this compound is associated with the study of a specific sesquiterpene lactone fraction isolated from Eupatorium lindleyanum, designated as F1012-2 . This fraction was found to be a complex containing this compound, along with Eupalinolide G and Eupalinolide J.[3] Research into the biological activity of F1012-2, particularly its potent inhibitory effects on the growth of triple-negative breast cancer cells, led to the characterization of its individual components, including this compound.[4]

Table 1: Discovery and Source of this compound

| Parameter | Description |

| Compound Name | This compound |

| Compound Class | Sesquiterpene Lactone |

| Natural Source | Eupatorium lindleyanum DC. |

| Plant Family | Asteraceae |

| Geographical Distribution | Primarily found in China, in provinces such as Jiangsu, Gansu, Shandong, and Hunan.[1] |

| Discovery Context | Identified as a constituent of the bioactive fraction F1012-2.[3] |

Experimental Protocols

Isolation and Purification of this compound

While a specific protocol for the initial isolation of this compound has not been detailed in a singular publication, the following is a representative methodology based on established procedures for the isolation of other eupalinolides from Eupatorium lindleyanum.[5][6][7][8]

2.1.1. Plant Material Collection and Preparation

-

The aerial parts of Eupatorium lindleyanum DC. are collected and authenticated.

-

The plant material is air-dried in the shade and then powdered using a mechanical grinder.

2.1.2. Extraction

-

The powdered plant material is extracted with 95% ethanol (B145695) at room temperature by percolation or maceration. This process is typically repeated three times to ensure exhaustive extraction.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Fractionation

-

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and n-butanol.

-

The sesquiterpene lactones, including this compound, are typically enriched in the chloroform and n-butanol fractions.

2.1.4. Chromatographic Purification

-

The enriched fraction (e.g., n-butanol fraction) is subjected to column chromatography on a silica (B1680970) gel column.

-

The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol (B129727) or hexane (B92381) and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography, preparative high-performance liquid chromatography (HPLC), or high-speed counter-current chromatography (HSCCC) to yield pure this compound.[6][7]

Table 2: Representative Yield and Purity of Eupalinolides from E. lindleyanum

| Compound | Starting Material | Yield (from n-butanol fraction) | Purity (%) | Reference |

| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 mg | 97.9 | [6][7] |

| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 mg | 97.1 | [6][7] |

Note: Specific yield for this compound is not available in the reviewed literature.

Structure Elucidation

The chemical structure of this compound and other sesquiterpene lactones from Eupatorium lindleyanum is determined using a combination of spectroscopic techniques.[5][8]

2.2.1. Mass Spectrometry (MS)

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compound.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Visualizations

Logical Relationship of this compound Discovery

Caption: Discovery pathway of this compound.

Experimental Workflow for Isolation

Caption: General workflow for this compound isolation.

Conclusion

This compound is a naturally occurring sesquiterpene lactone isolated from Eupatorium lindleyanum DC. Its discovery is intrinsically linked to the study of the anti-cancer properties of the F1012-2 fraction from this plant. The established protocols for the isolation of eupalinolides from this source provide a solid foundation for obtaining pure this compound for further pharmacological and mechanistic studies. The structural elucidation relies on standard spectroscopic techniques, primarily NMR and MS. This technical guide consolidates the current knowledge on the discovery and natural sourcing of this compound, offering a valuable starting point for researchers in the field of natural product drug discovery.

References

- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of sesquiterpene lactones in Eupatorium lindleyanum by HPLC-PDA-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography [mdpi.com]

- 7. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of Eupalinolide I in Eupatorium lindleyanum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatorium lindleyanum, a perennial herb belonging to the Asteraceae family, is a rich source of bioactive sesquiterpene lactones (STLs), a class of natural products renowned for their diverse pharmacological activities. Among these, the germacrane-type STL, Eupalinolide I, has garnered significant interest for its potential therapeutic applications. Understanding the intricate biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced medicinal properties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, supported by quantitative data from related compounds, detailed experimental protocols for pathway elucidation, and visual representations of the key biochemical transformations. While the complete pathway for this compound has not been fully elucidated, this document synthesizes the current knowledge on germacrane (B1241064) STL biosynthesis to present a scientifically grounded hypothetical pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the well-established route for germacrane sesquiterpene lactones, originating from the mevalonate (B85504) (MVA) pathway. This pathway can be broadly divided into three key stages: the formation of the universal sesquiterpene precursor, the cyclization to the germacrane skeleton, and the subsequent oxidative modifications and decorations.

Stage 1: Assembly of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP)

The journey begins in the cytoplasm and mitochondria with the MVA pathway, which converts acetyl-CoA into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Through a series of condensation reactions catalyzed by prenyltransferases, one molecule of DMAPP and two molecules of IPP are sequentially joined to form the 15-carbon acyclic precursor, farnesyl pyrophosphate (FPP).

Stage 2: Formation of the Germacrane Skeleton

The first committed step in the biosynthesis of germacrane STLs is the cyclization of the linear FPP molecule. This crucial reaction is catalyzed by a specific sesquiterpene synthase, Germacrene A Synthase (GAS). GAS facilitates a complex carbocation-mediated cyclization of FPP to yield the characteristic ten-membered ring structure of (+)-germacrene A.

Stage 3: Oxidative Modifications and Tailoring of the Germacrane Scaffold

The hydrocarbon skeleton of germacrene A undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to introduce functional groups and ultimately form the lactone ring.

-

Oxidation to Germacrene A Acid: The methyl group at the C12 position of germacrene A is sequentially oxidized to a carboxylic acid. This three-step oxidation is catalyzed by a single multifunctional CYP450 enzyme, Germacrene A Oxidase (GAO), to produce germacrene A acid.

-

Hydroxylation and Lactonization to form Costunolide (B1669451): A key intermediate in the biosynthesis of many germacrane STLs is costunolide. Its formation is initiated by the hydroxylation of germacrene A acid at the C6 position, a reaction catalyzed by a specific CYP450, Costunolide Synthase (COS). The resulting 6α-hydroxy-germacrene A acid is unstable and spontaneously undergoes lactonization to form the γ-lactone ring characteristic of costunolide.

-

Post-Costunolide Modifications Leading to this compound: The specific steps leading from costunolide to this compound have not been experimentally determined. However, based on the structure of this compound, a plausible sequence of events can be proposed, involving further hydroxylations and subsequent acylation. The structure of this compound is characterized by hydroxyl or acyloxy groups at specific positions of the germacrane skeleton. The formation of these features would require the action of additional hydroxylases (likely CYP450s) and acyltransferases.

Quantitative Data on Eupalinolides in Eupatorium lindleyanum

Table 1: Hypothetical Quantitative Distribution of Eupalinolides in Eupatorium lindleyanum

| Compound | Plant Part | Concentration (mg/g dry weight) |

| Eupalinolide A | Flowers | 1.5 - 2.5 |

| Leaves | 0.8 - 1.2 | |

| Stems | < 0.1 | |

| Eupalinolide B | Flowers | 1.2 - 2.0 |

| Leaves | 0.5 - 0.9 | |

| Stems | < 0.1 | |

| This compound | Flowers | (To be determined) |

| Leaves | (To be determined) | |

| Stems | (To be determined) |

Note: The values for Eupalinolide A and B are based on trends observed for similar compounds and are for illustrative purposes. Actual concentrations can vary based on plant age, growing conditions, and extraction methods.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis, such as terpene synthases, CYP450s, and acyltransferases.

Methodology: Transcriptome Analysis

-

RNA Extraction: Extract total RNA from different tissues of E. lindleyanum (e.g., young leaves, flowers, and trichomes, which are often the site of STL biosynthesis) using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

Bioinformatic Analysis:

-

Assemble the sequencing reads into a transcriptome.

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) to identify putative terpene synthases, CYP450s, and acyltransferases.

-

Perform differential gene expression analysis to identify genes that are highly expressed in tissues with high eupalinolide content.

-

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into appropriate expression vectors (e.g., pET vectors for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression:

-

For Terpene Synthases: Express the recombinant proteins in E. coli.

-

For CYP450s: Express in a host system that provides the necessary redox partners, such as Saccharomyces cerevisiae (yeast) co-expressing a cytochrome P450 reductase (CPR).

-

For Acyltransferases: Express in E. coli.

-

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assays:

-

Terpene Synthase Assay: Incubate the purified enzyme with FPP in a suitable buffer. Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

CYP450 Assay: Incubate the microsomal fraction from yeast expressing the CYP450 and CPR with the putative substrate (e.g., germacrene A, germacrene A acid, or costunolide) and NADPH. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Acyltransferase Assay: Incubate the purified enzyme with the hydroxylated germacrane intermediate and an acyl-CoA donor (e.g., acetyl-CoA, tigloyl-CoA). Analyze the products by LC-MS.

-

In Vivo Pathway Reconstruction

Objective: To confirm the function of the identified enzymes in a living system.

Methodology: Transient Expression in Nicotiana benthamiana

-

Agroinfiltration: Introduce the expression vectors containing the candidate genes into Agrobacterium tumefaciens. Infiltrate the leaves of N. benthamiana with the transformed Agrobacterium strains, either individually or in combination.

-

Metabolite Extraction and Analysis: After a few days of incubation, harvest the infiltrated leaf tissue, extract the metabolites, and analyze them by LC-MS to detect the production of the expected intermediates and final product, this compound.

Conclusion

The biosynthesis of this compound in Eupatorium lindleyanum is a complex process involving a cascade of enzymatic reactions. While the early steps of the pathway are likely conserved with other germacrane sesquiterpene lactones, the later tailoring steps that confer the unique chemical structure of this compound remain to be elucidated. The technical guide presented here provides a robust framework for researchers to systematically investigate this pathway. By combining transcriptomics, heterologous expression, enzymatic assays, and in vivo reconstitution, the complete biosynthetic route to this promising natural product can be unveiled, paving the way for its biotechnological production and the development of novel therapeutic agents.

Eupalinolide I: A Technical Overview of its Molecular Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide I is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. Isolated from plants of the Eupatorium genus, this compound has garnered interest within the scientific community for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its reported biological effects, and the experimental methodologies used to elucidate its mechanism of action. The information is presented to support further research and development efforts in the field of oncology.

Molecular Profile

The fundamental molecular attributes of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₃₀O₉ |

| Molecular Weight | 462.5 g/mol |

Biological Activity and Mechanism of Action

This compound has been primarily investigated as part of a mixture of three sesquiterpene lactones, designated F1012-2, which also contains Eupalinolide J and Eupalinolide K.[1] This mixture has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cells.[2] The biological effects are multifaceted, leading to the inhibition of cancer cell growth through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1]

Anti-Cancer Effects

The cytotoxic and anti-proliferative effects of eupalinolides, including the F1012-2 mixture containing this compound, have been observed in various cancer cell lines.

| Compound/Mixture | Cancer Cell Line(s) | Observed Effects | Reference(s) |

| F1012-2 | MDA-MB-231, MDA-MB-468 (TNBC) | Induces apoptosis in a caspase-dependent manner, activates autophagy, and causes cell cycle arrest at the G2/M phase. Also activates Akt and p38 signaling pathways. | [2] |

Signaling Pathway Modulation

A key mechanism underlying the anti-cancer activity of eupalinolides is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] Persistent activation of STAT3 is a hallmark of many cancers, including TNBC, and its suppression is a promising therapeutic strategy.[5] While much of the direct evidence for STAT3 inhibition comes from studies on the related compound Eupalinolide J, the activity of the F1012-2 mixture suggests a similar mechanism may be at play for this compound.[3][4] The proposed mechanism involves the downregulation of STAT3 and its phosphorylated form (p-STAT3), which in turn affects the expression of downstream target genes involved in cell survival and proliferation.[6]

Below is a diagram illustrating the proposed inhibition of the STAT3 signaling pathway by eupalinolides.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of eupalinolides. These are based on methodologies reported in the literature for similar compounds and should be adapted as necessary for specific experimental conditions.[1][7]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow:

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[1]

Western Blotting for STAT3 and p-STAT3

This technique is used to determine the expression levels of total STAT3 and its activated (phosphorylated) form.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound for 24 hours. Wash the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against STAT3 and p-STAT3 overnight at 4°C.[6]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

Conclusion

This compound, as a component of the F1012-2 mixture, demonstrates promising anti-cancer properties, particularly against triple-negative breast cancer. Its mechanism of action appears to involve the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as STAT3. The data presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound. More research is warranted to fully elucidate its individual activity and to develop it as a potential candidate for cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Eupalinolide I: A Technical Overview

A comprehensive search for the spectroscopic data (NMR, MS, and IR) of Eupalinolide I has revealed a significant lack of specific information in publicly accessible scientific literature. While extensive data exists for other related sesquiterpene lactones isolated from the genus Eupatorium, such as Eupalinolide A, B, C, L, and M, detailed experimental data for this compound remains elusive.

This guide, therefore, provides a general framework for the spectroscopic analysis of eupalinolide-type sesquiterpene lactones, drawing on established methodologies for similar compounds. This information is intended to serve as a reference for researchers, scientists, and drug development professionals working with this class of natural products.

General Spectroscopic Characteristics of Eupalinolides

Eupalinolides are a class of germacrane-type sesquiterpene lactones characterized by a 10-membered ring system. Their spectroscopic data typically reveal key structural features that are instrumental in their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of eupalinolides. Both ¹H and ¹³C NMR data provide detailed information about the carbon skeleton and the stereochemistry of the molecule.

¹H NMR: Proton NMR spectra of eupalinolides typically show characteristic signals for:

-

Vinyl protons on the germacrane (B1241064) ring.

-

Protons adjacent to oxygen-bearing carbons (e.g., carbinol and ester groups).

-

Methyl groups, which can appear as singlets or doublets depending on their location.

-

Protons of the exocyclic methylene (B1212753) group of the lactone ring.

¹³C NMR: Carbon-13 NMR spectra are crucial for determining the carbon framework. Key signals include:

-

Carbonyl carbons of the lactone and any ester groups.

-

Olefinic carbons of the double bonds within the 10-membered ring and the exocyclic methylene group.

-

Carbons attached to oxygen.

-

Aliphatic carbons of the ring and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For eupalinolides, Electrospray Ionization (ESI) is a commonly used technique. The mass spectrum will show the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.), which allows for the determination of the molecular formula. Fragmentation patterns observed in MS/MS experiments can provide further structural information about the substituents and the core structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. For a eupalinolide, the IR spectrum would be expected to show characteristic absorption bands for:

-

γ-lactone carbonyl group: A strong absorption band typically appears in the region of 1770-1750 cm⁻¹.

-

Ester carbonyl group: If present, a strong absorption around 1740-1720 cm⁻¹.

-

Hydroxyl group (-OH): A broad absorption band in the region of 3500-3200 cm⁻¹.

-

C=C double bonds: Absorptions in the region of 1680-1640 cm⁻¹.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for obtaining spectroscopic data for a eupalinolide-type compound, based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: To fully elucidate the structure, a suite of 2D NMR experiments is essential, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the stereochemistry of the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile), often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is commonly used.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or after separation by LC. Data is acquired in either positive or negative ion mode. High-resolution mass measurements allow for the determination of the elemental composition. For structural fragmentation information, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample is placed in the beam path, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation (Hypothetical for a Eupalinolide)

While specific data for this compound is unavailable, the following tables illustrate how the spectroscopic data for a hypothetical eupalinolide would be presented.

Table 1: Hypothetical ¹H NMR Data for a Eupalinolide (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | 5.10 | d | 10.5 |

| H-2 | 2.50 | m | |

| H-3 | 4.80 | dd | 10.0, 4.5 |

| H-5 | 4.95 | d | 9.8 |

| H-6 | 4.20 | t | 9.5 |

| H-9 | 2.80 | m | |

| H-13a | 6.25 | d | 3.0 |

| H-13b | 5.60 | d | 2.5 |

| H-14 | 1.80 | s | |

| H-15 | 1.25 | d | 7.0 |

Table 2: Hypothetical ¹³C NMR Data for a Eupalinolide (in CDCl₃)

| Position | δ (ppm) | Type |

| C-1 | 135.0 | CH |

| C-2 | 40.5 | CH₂ |

| C-3 | 75.2 | CH |

| C-4 | 140.1 | C |

| C-5 | 125.8 | CH |

| C-6 | 82.3 | CH |

| C-7 | 50.1 | CH |

| C-8 | 78.9 | C |

| C-9 | 45.6 | CH₂ |

| C-10 | 148.2 | C |

| C-11 | 138.5 | C |

| C-12 | 170.1 | C=O |

| C-13 | 122.3 | CH₂ |

| C-14 | 18.5 | CH₃ |

| C-15 | 15.2 | CH₃ |

Table 3: Hypothetical Mass Spectrometry (MS) Data for a Eupalinolide

| Ion | m/z (Observed) | Formula |

| [M+H]⁺ | 351.1754 | C₁₉H₂₆O₆ |

| [M+Na]⁺ | 373.1573 | C₁₉H₂₅O₆Na |

Table 4: Hypothetical Infrared (IR) Data for a Eupalinolide

| Wavenumber (cm⁻¹) | Assignment |

| 3450 (broad) | O-H stretch |

| 1765 (strong) | γ-Lactone C=O stretch |

| 1730 (strong) | Ester C=O stretch |

| 1660 (medium) | C=C stretch |

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a natural product like a eupalinolide is depicted in the following diagram.

Caption: Workflow for the isolation and structural elucidation of a natural product.

Eupalinolide I: A Review of Biological Activities and Therapeutic Potential

A comprehensive analysis for researchers and drug development professionals.

Executive Summary

Eupalinolide I, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a compound of interest within the field of natural product chemistry and drug discovery. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of studies focused specifically on the biological activities of this compound as an isolated compound. It is most prominently cited as a constituent of a bioactive mixture, F1012-2, which also contains Eupalinolide J and Eupalinolide K. This in-depth technical guide, therefore, aims to provide a thorough overview of the known biological activities of the F1012-2 mixture and other structurally related eupalinolides, thereby offering a contextual understanding of the potential therapeutic applications of this compound. This review is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating the available data, detailing experimental methodologies, and illustrating key signaling pathways.

Introduction

Sesquiterpene lactones, a class of naturally occurring compounds, are well-documented for their diverse and potent biological activities, including anticancer and anti-inflammatory effects. The genus Eupatorium is a rich source of these compounds, with various eupalinolides demonstrating significant therapeutic potential. While individual eupalinolides such as A, B, J, and O have been the subject of dedicated studies, this compound remains largely uncharacterized in its pure form. The majority of its known bioactivity is inferred from studies on the F1012-2 mixture, which has shown promise in cancer research. This guide will synthesize the available information on F1012-2 and other key eupalinolides to provide a comprehensive picture for future research and development.

Biological Activities of Eupalinolide-Containing Mixture F1012-2 and Other Eupalinolides

The primary biological activities attributed to eupalinolides are their anticancer and anti-inflammatory properties. The F1012-2 mixture, containing this compound, has been investigated for its effects on cancer cells.

Anticancer Activity

The F1012-2 mixture has been shown to inhibit the proliferation of triple-negative breast cancer (TNBC) cells.[1] This activity is attributed to the induction of cell cycle arrest and apoptosis.[2] Other eupalinolides have demonstrated a range of anticancer effects against various cancer cell lines. For instance, Eupalinolide J has been shown to inhibit the growth of prostate cancer cells and suppress metastasis by promoting the degradation of STAT3.[2][3] Eupalinolide O induces apoptosis in human breast cancer cells, while Eupalinolide A has been reported to induce autophagy-mediated cell death in hepatocellular carcinoma cells.[4][5] Eupalinolide B has demonstrated cytotoxic effects against pancreatic cancer cells.[6]

Table 1: Summary of Anticancer Activity of Eupalinolides

| Compound/Mixture | Cancer Cell Line | Observed Effect | IC50 Value (µM) | Reference |

| F1012-2 | MDA-MB-231 (TNBC) | Inhibition of proliferation, induction of apoptosis and cell cycle arrest | Not specified | [2] |

| Eupalinolide A | A549, H1299 (NSCLC) | Inhibition of proliferation, induction of ferroptosis and apoptosis | Not specified | [7] |

| Eupalinolide B | PANC-1, MiaPaCa-2 (Pancreatic) | Inhibition of cell viability, proliferation, migration, and invasion | Not specified | [6] |

| Eupalinolide J | PC-3, DU-145 (Prostate) | Inhibition of proliferation, induction of apoptosis and cell cycle arrest | 2.89 ± 0.28 (PC-3), 2.39 ± 0.17 (DU-145) | [3] |

| Eupalinolide O | MDA-MB-468 (Breast) | Induction of apoptosis and cell cycle arrest | Not specified | [4] |

Signaling Pathways

The anticancer effects of eupalinolides are mediated through the modulation of various signaling pathways. The F1012-2 mixture has been observed to significantly inhibit the Akt signaling pathway and activate the p38 pathway in MDA-MB-231 cells.[2]

Eupalinolide J exerts its anti-metastatic effects by promoting the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in cancer cell survival and proliferation.[2] Eupalinolide O has been shown to suppress the Akt pathway in breast cancer cells.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the cited studies on eupalinolides.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the eupalinolide compound or vehicle control for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader to determine cell viability.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with the eupalinolide compound for a predetermined time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

-

Protein Extraction: Following treatment with the eupalinolide, total protein is extracted from the cells using a suitable lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p38, STAT3). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

The available scientific literature strongly suggests that eupalinolides, as a class of compounds, possess significant anticancer properties. While specific data on this compound is currently lacking, its presence in the bioactive F1012-2 mixture points towards its potential as a therapeutic agent. The detailed analysis of F1012-2 and other well-characterized eupalinolides in this guide provides a solid foundation for future research.

To fully elucidate the therapeutic potential of this compound, further studies are imperative. These should include the isolation and purification of this compound, followed by comprehensive in vitro and in vivo studies to determine its specific biological activities, mechanism of action, and potential synergistic effects with other compounds. Such research will be crucial in unlocking the full therapeutic promise of this and other related natural products for the benefit of drug discovery and development.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 4. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide I: Unraveling the Core Mechanism of Action in Cancerous Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Eupalinolide I is a sesquiterpene lactone isolated from Eupatorium lindleyanum. While comprehensive studies focusing solely on this compound are limited, its anti-cancer properties have been investigated as part of a potent mixture, F1012-2, which also contains Eupalinolide J and Eupalinolide K. This guide synthesizes the preliminary findings on the mechanism of action of this compound, drawing primarily from studies on the F1012-2 fraction and contextualized with research on closely related eupalinolide analogues. The collective evidence points towards a multi-faceted anti-neoplastic activity, primarily centered on the induction of cell cycle arrest, apoptosis, and autophagy through the modulation of key signaling pathways.

Core Mechanisms of Action

The anti-cancer effects of the this compound-containing fraction, F1012-2, are attributed to its ability to induce programmed cell death and inhibit cell proliferation in cancer cells, with a notable selectivity for cancerous cells over normal cells.[1] The primary mechanisms identified are cell cycle arrest, apoptosis, and autophagy, often triggered by the generation of reactive oxygen species (ROS) and subsequent DNA damage.[2]

Cell Cycle Arrest

F1012-2 has been shown to induce cell cycle arrest at the G2/M phase in triple-negative breast cancer (TNBC) cells.[1] This is achieved by downregulating the expression of key cell cycle proteins such as cyclin B1 and cdc2, while upregulating the expression of p21 and phosphorylated-cdc2.[1]

Apoptosis

A significant component of the anti-cancer activity of the F1012-2 fraction is the induction of apoptosis through both intrinsic and extrinsic pathways in a caspase-dependent manner.[1] This is characterized by the cleavage of caspases 3 and 9, and PARP.[3] Studies on the related Eupalinolide O have shown that it induces apoptosis by decreasing the mitochondrial membrane potential and increasing caspase-3 activity.[4]

Autophagy

The F1012-2 fraction has also been observed to activate autophagy in TNBC cells. Interestingly, the inhibition of this autophagy process was found to enhance F1012-2-induced apoptosis, suggesting a complex interplay between these two cell death mechanisms.[1]

DNA Damage and ROS Generation

F1012-2 treatment leads to an overproduction of reactive oxygen species (ROS), which in turn induces significant DNA strand breaks and the activation of γ-H2AX, a marker of DNA damage.[2] This ROS-mediated DNA damage is a key trigger for the subsequent activation of downstream signaling pathways leading to cell death.

Signaling Pathways Modulated by Eupalinolides

The diverse cellular effects of eupalinolides are orchestrated through the modulation of several critical signaling pathways.

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is a key mediator of the cellular response to F1012-2. Specifically, the JNK and ERK signaling pathways are activated in response to F1012-2-induced ROS accumulation and DNA damage.[2] The activation of the MAPK pathway plays a crucial role in the anti-cancer effects of F1012-2.[5]

Akt and p38 Signaling

The F1012-2 fraction has been shown to activate the Akt and p38 signaling pathways.[1] The activation of these pathways is implicated in the regulation of apoptosis and cell survival in response to cellular stress.

STAT3 Pathway

While not directly demonstrated for F1012-2, the closely related Eupalinolide J is a known inhibitor of the STAT3 signaling pathway.[6] It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes.[6] Given that F1012-2 contains Eupalinolide J, it is plausible that STAT3 inhibition contributes to its overall anti-cancer activity.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the F1012-2 fraction and related eupalinolides.

| Compound/Fraction | Cell Line | Assay | Result | Reference |

| F1012-2 | MDA-MB-231 | Apoptosis (Annexin V/7-AAD) | Significant increase in early and late apoptotic cells at 4 and 8 µg/ml | [3] |

| F1012-2 | MDA-MB-468 | Apoptosis (Annexin V/7-AAD) | Significant increase in early and late apoptotic cells at 4 and 8 µg/ml | [3] |

| F1012-2 | MDA-MB-231 | Cell Migration (Wound Healing) | Inhibition of cell migration at 0.5 and 1 µg/ml | [2] |

| F1012-2 | MDA-MB-231 | Cell Invasion (Transwell) | Reduction in cell invasion at 0.5 and 1 µg/ml | [2] |

| Eupalinolide J | PC-3 | Cytotoxicity (MTT) | IC50: 2.89 ± 0.28 µM at 72 hr | [2] |

| Eupalinolide J | DU-145 | Cytotoxicity (MTT) | IC50: 2.39 ± 0.17 µM at 72 hr | [2] |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Dissolve the resulting formazan crystals in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with the test compound for the specified time.

-

Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Western Blotting

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins, followed by incubation with a corresponding secondary antibody.

-

Detection: Visualize the protein bands using an appropriate detection system.

Visualizations

Caption: this compound's proposed mechanism of action.

References

- 1. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. View of Eupatorium lindleyanum DC. sesquiterpene fraction F1012-2 regulates p53/NF-κB signaling pathways in human breast cancer [serbiosoc.org.rs]

- 5. researchgate.net [researchgate.net]

- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Eupalinolides on Cancer Cell Lines: A Technical Guide

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Eupalinolides, a class of sesquiterpene lactones, on various cancer cell lines. While direct and extensive research on Eupalinolide I is limited, this document summarizes the available findings, including its activity as part of a molecular complex, and presents a comprehensive analysis of closely related Eupalinolide derivatives (A, B, J, and O) to offer a broader understanding of this compound family's anti-cancer potential. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This compound: Current State of Research

Direct studies detailing the in vitro cytotoxicity of this compound as a standalone compound are not extensively available in the current body of scientific literature. However, its bioactivity has been investigated as part of a complex.

A study by Tian et al. examined a complex designated F1012-2, which is composed of this compound, Eupalinolide J, and Eupalinolide K.[1] This complex demonstrated significant cytotoxic effects against the triple-negative breast cancer cell line MDA-MB-231. The observed anti-cancer activities included the induction of apoptosis and cell cycle arrest at the G2/M phase. The molecular mechanism of the F1012-2 complex was linked to the inhibition of the Akt signaling pathway and the activation of the p38 pathway.[1]

Further investigation into the F1012-2 complex revealed its ability to induce a DNA damage response mediated by reactive oxygen species (ROS) through the activation of the MAPK pathway in triple-negative breast cancer cells.[2] The IC50 values for the F1012-2 complex have been determined in MDA-MB-231 and MDA-MB-468 cells, as detailed in the table below. It is important to note that these values represent the combined effect of the three Eupalinolide components.

Quantitative Cytotoxicity Data of Eupalinolide Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various Eupalinolide derivatives across a range of cancer cell lines, providing a comparative look at their cytotoxic potency.

Table 1: IC50 Values of the F1012-2 Complex (this compound, J, and K)

| Compound | Cell Line | Incubation Time | IC50 (µg/mL) |

| F1012-2 | MDA-MB-231 | 48h | 3.21 ± 0.05 |

| F1012-2 | MDA-MB-468 | 48h | 1.01 ± 0.13 |

Table 2: IC50 Values of Other Eupalinolide Derivatives

| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) |

| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | Not Specified | Approx. 10 |

| HCCLM3 | Hepatocellular Carcinoma | Not Specified | Approx. 10 | |

| Eupalinolide B | TU686 | Laryngeal Cancer | Not Specified | 6.73 |

| TU212 | Laryngeal Cancer | Not Specified | 1.03 | |

| M4e | Laryngeal Cancer | Not Specified | 3.12 | |

| AMC-HN-8 | Laryngeal Cancer | Not Specified | 2.13 | |

| Hep-2 | Laryngeal Cancer | Not Specified | 9.07 | |

| LCC | Laryngeal Cancer | Not Specified | 4.20 | |

| Eupalinolide J | PC-3 | Prostate Cancer | 72h | 2.89 ± 0.28 |

| DU-145 | Prostate Cancer | 72h | 2.39 ± 0.17 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 3.74 ± 0.58 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 4.30 ± 0.39 | |

| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 24h | 10.34 |

| 48h | 5.85 | |||

| 72h | 3.57 | |||

| MDA-MB-453 | Triple-Negative Breast Cancer | 24h | 11.47 | |

| 48h | 7.06 | |||

| 72h | 3.03 |

Experimental Protocols

This section details the standard methodologies employed in the cited studies for assessing the in vitro cytotoxicity of Eupalinolides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6][7]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Eupalinolide compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[5] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

-

Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

-

Cell Treatment and Harvesting: Cells are treated with the Eupalinolide compound for a specified duration. Both adherent and floating cells are then harvested.

-

Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[8]

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[9]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are distinguished based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][11]

-

Cell Treatment and Harvesting: Cells are treated with the Eupalinolide compound and then harvested.

-

Fixation: The cells are washed with PBS and then fixed in ice-cold 70% ethanol, which permeabilizes the cell membrane.[10][11]

-

Staining: The fixed cells are washed and then incubated with a staining solution containing Propidium Iodide (PI) and RNase. PI intercalates with DNA, and the resulting fluorescence is proportional to the DNA content. RNase is included to prevent the staining of RNA.[10][11]

-

Incubation: The cells are incubated at room temperature or 37°C to allow for staining.

-

Flow Cytometry Analysis: The DNA content of the cell population is analyzed by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content).

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and key signaling pathways modulated by Eupalinolide derivatives.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Caption: Signaling pathways modulated by Eupalinolide derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. vet.cornell.edu [vet.cornell.edu]

Pharmacokinetics of Eupalinolides: An In-depth Technical Guide on Early Research

Disclaimer: As of late 2025, publicly available research on the specific pharmacokinetics of Eupalinolide I is limited. This guide, therefore, focuses on the most closely related and well-studied analogues, Eupalinolide A and Eupalinolide B, to provide a comprehensive overview of the current understanding of this class of compounds. The data presented herein is derived from early preclinical studies and should be interpreted as foundational.

Introduction

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have garnered significant interest for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of these compounds is crucial for their development as therapeutic agents. This technical guide synthesizes the available early research data on the pharmacokinetics of Eupalinolide A and B, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Quantitative Pharmacokinetic Data

The primary in vivo pharmacokinetic data for Eupalinolide A and B comes from studies in Sprague-Dawley rats. The following tables summarize the key pharmacokinetic parameters observed after intragastric administration of a Eupatorium lindleyanum extract.

Table 1: Pharmacokinetic Parameters of Eupalinolide A in Rats Following Intragastric Administration of Eupatorium lindleyanum Extract

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-∞) (ng·h/mL) | t1/2 (h) |

| 100 | 15.8 ± 4.2 | 0.5 | 45.3 ± 12.1 | 50.1 ± 13.8 | 2.3 ± 0.6 |

| 250 | 38.9 ± 9.8 | 0.5 | 112.7 ± 28.9 | 125.4 ± 32.1 | 2.5 ± 0.7 |

| 625 | 85.1 ± 21.3 | 0.5 | 245.6 ± 61.4 | 268.9 ± 67.2 | 2.6 ± 0.8 |

Data presented as mean ± standard deviation (n=6). Source: Adapted from Zhang et al., 2015.[1]

Table 2: Pharmacokinetic Parameters of Eupalinolide B in Rats Following Intragastric Administration of Eupatorium lindleyanum Extract

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-∞) (ng·h/mL) | t1/2 (h) |

| 100 | 25.7 ± 6.1 | 0.75 | 88.4 ± 21.5 | 98.7 ± 24.1 | 3.1 ± 0.9 |

| 250 | 62.4 ± 15.3 | 0.75 | 215.8 ± 52.7 | 238.9 ± 58.3 | 3.3 ± 1.0 |

| 625 | 135.2 ± 33.1 | 0.75 | 468.1 ± 114.2 | 512.6 ± 125.1 | 3.5 ± 1.1 |

Data presented as mean ± standard deviation (n=6). Source: Adapted from Zhang et al., 2015.[1]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A foundational study provides a detailed methodology for assessing the pharmacokinetics of Eupalinolide A and B in rats.

1. Animal Model:

-

Species: Male and female Sprague-Dawley rats.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. Animals were fasted overnight before the experiment.

2. Drug Administration:

-

Formulation: Eupatorium lindleyanum extract administered by intragastric gavage.

-

Dose Groups: Three dose levels of the extract were used: 100, 250, and 625 mg/kg.[1]

3. Sample Collection:

-

Matrix: Blood samples (approximately 0.3 mL) were collected from the tail vein.

-

Time Points: Samples were collected at 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Processing: Blood samples were immediately centrifuged to separate plasma, which was then stored at -80°C until analysis.

4. Bioanalytical Method:

-

Technique: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous quantification of Eupalinolide A and B in rat plasma.[1]

-

Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile.[1]

-

Chromatography: Separation was achieved on a C18 column with an isocratic mobile phase.

-

Detection: Mass spectrometry was performed using multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[1]

5. Pharmacokinetic Analysis:

-

Software: Pharmacokinetic parameters were calculated using a non-compartmental analysis approach with appropriate software (e.g., DAS 2.0).

-

Parameters: The key parameters determined included maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

In Vitro Metabolism Studies

Studies utilizing human and rat liver microsomes have been instrumental in elucidating the metabolic pathways of Eupalinolide A and B.

1. Microsomal Incubation:

-

Source: Pooled human liver microsomes (HLMs) and rat liver microsomes (RLMs).

-

Reaction Mixture: The incubation mixture typically contained liver microsomes, a NADPH-generating system (for CYP-mediated reactions), and the test compound (Eupalinolide A or B) in a phosphate (B84403) buffer.

-

Incubation Conditions: Incubations were carried out at 37°C and terminated at various time points by the addition of a quenching solvent (e.g., cold acetonitrile).

2. Metabolic Stability Assessment:

-

Analysis: The disappearance of the parent compound over time was monitored by LC-MS/MS.

-

Calculations: The in vitro half-life (t1/2) and intrinsic clearance (CLint) were calculated from the rate of disappearance.

3. Metabolite Identification:

-

Technique: High-resolution mass spectrometry is employed to identify potential metabolites formed during the incubation.

4. Enzyme Phenotyping:

-

Methods: To identify the specific cytochrome P450 (CYP) enzymes responsible for metabolism, recombinant human CYP enzymes or specific chemical inhibitors are used.

Visualizations

Logical Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow of an in vivo pharmacokinetic study for Eupalinolides.

Metabolic Pathway of Eupalinolide A and B

References

Eupalinolide I: A Whitepaper on Predicted Therapeutic Targets and Emerging Anti-Cancer Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the isolated therapeutic targets of Eupalinolide I is limited in current scientific literature. This document synthesizes the available information on this compound as part of a studied complex and provides a comprehensive overview of the well-documented therapeutic targets and mechanisms of action of its close structural analogs: Eupalinolide A, B, J, and O. The insights from these related compounds offer a strong predictive foundation for the potential therapeutic applications of this compound.

Executive Summary

Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium lindleyanum DC., have demonstrated significant potential as anti-cancer agents. While research on this compound as a standalone compound is sparse, a complex known as F1012-2, containing this compound, J, and K, has been shown to induce apoptosis and cell cycle arrest in breast cancer cells. This activity is associated with the inhibition of the Akt signaling pathway and activation of the p38 pathway. In-depth studies of other Eupalinolide derivatives have revealed a multi-targeted approach to cancer therapy, involving the modulation of key signaling pathways implicated in cell proliferation, survival, metastasis, and metabolic regulation. This technical guide consolidates the current understanding of Eupalinolide compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to inform future research and drug development efforts focused on this compound and its analogs.

Predicted Therapeutic Targets of this compound

The primary evidence for the therapeutic targets of this compound comes from a study on the F1012-2 complex, which consists of Eupalinolides I, J, and K. This study identified the following key modulatory effects:

-

Inhibition of the Akt signaling pathway: The Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition is a key strategy in cancer therapy.

-

Activation of the p38 signaling pathway: The p38 MAPK pathway is involved in cellular stress responses and can lead to apoptosis or cell cycle arrest.

These findings suggest that this compound, in concert with its co-occurring derivatives, likely contributes to the anti-proliferative and pro-apoptotic effects observed.

Therapeutic Targets of Eupalinolide Analogs

The following sections detail the experimentally validated therapeutic targets and mechanisms of action for Eupalinolide A, B, J, and O. This information provides a strong predictive framework for the potential biological activities of this compound.

Eupalinolide A

Eupalinolide A has been shown to inhibit cancer progression through the induction of both ferroptosis and apoptosis in non-small cell lung cancer (NSCLC) and autophagy in hepatocellular carcinoma.[1][2]

Key Signaling Pathways and Targets:

-

AMPK/mTOR/SCD1 Signaling Pathway: Eupalinolide A activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR), leading to the downregulation of stearoyl-CoA desaturase 1 (SCD1). This modulation of lipid metabolism induces ferroptosis and apoptosis.[2]

-

ROS/ERK Signaling Pathway: In hepatocellular carcinoma, Eupalinolide A induces the generation of reactive oxygen species (ROS), which in turn activates the extracellular signal-regulated kinase (ERK) pathway, leading to autophagy-mediated cell death.[1]

Eupalinolide B

Eupalinolide B has demonstrated therapeutic potential in pancreatic cancer and asthma through distinct mechanisms.

Key Signaling Pathways and Targets:

-

ROS Generation and Cuproptosis: In pancreatic cancer, Eupalinolide B induces the accumulation of ROS and disrupts copper homeostasis, potentially leading to a form of copper-dependent cell death known as cuproptosis.

-

DEK/PANoptosis Pathway: In the context of asthma, Eupalinolide B targets the oncoprotein DEK, promoting its degradation via the E3 ubiquitin ligases RNF149 and RNF170.[3] This leads to the inhibition of the RIPK1-mediated PANoptosis pathway, thereby suppressing airway inflammation.[3]

-

ROS-ER-JNK Pathway: In hepatic carcinoma, Eupalinolide B has been shown to induce ferroptosis and modulate the ROS-endoplasmic reticulum (ER) stress-JNK signaling pathway.

Eupalinolide J

Eupalinolide J has been extensively studied for its anti-cancer activities, particularly in triple-negative breast cancer (TNBC) and prostate cancer.

Key Signaling Pathways and Targets:

-

STAT3 Signaling Pathway: Eupalinolide J is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of downstream targets involved in metastasis, such as MMP-2 and MMP-9.[4][5] This is a key mechanism for its anti-metastatic effects.[5]

-

Induction of Apoptosis and Cell Cycle Arrest: Eupalinolide J induces apoptosis, disrupts the mitochondrial membrane potential, and causes cell cycle arrest, contributing to its anti-proliferative effects in various cancer cell lines.[4]

Eupalinolide O

Eupalinolide O has shown promise in treating TNBC by inducing apoptosis through the modulation of ROS and key signaling pathways.[6]

Key Signaling Pathways and Targets:

-

ROS Generation: Eupalinolide O treatment leads to an increase in intracellular ROS levels in TNBC cells.[6]

-

Akt/p38 MAPK Signaling Pathway: It inhibits the phosphorylation of Akt and promotes the phosphorylation of p38 MAPK, a signaling axis that plays a crucial role in apoptosis induction.[6]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from studies on Eupalinolide derivatives, providing a comparative overview of their potency and efficacy.

Table 1: In Vitro Cytotoxicity of Eupalinolide Derivatives

| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Citation |

| Eupalinolide J | Triple-Negative Breast Cancer | MDA-MB-231 | 3.74 ± 0.58 | [4] |

| Triple-Negative Breast Cancer | MDA-MB-468 | 4.30 ± 0.39 | [4] |

Table 2: In Vivo Anti-Tumor Efficacy of Eupalinolide A

| Cancer Type | Animal Model | Treatment | Outcome | Citation |

| Non-Small Cell Lung Cancer | Xenograft | 25 mg/kg EA | >60% decrease in tumor weight and volume | [2] |

Table 3: Molecular Effects of Eupalinolide A on NSCLC Cells

| Effect | Cell Line | Fold/Percentage Change | Citation |

| G2/M Phase Arrest | A549 | 2.91% to 21.99% | [2] |

| G2/M Phase Arrest | H1299 | 8.22% to 18.91% | [2] |

| Apoptosis Induction | A549 | 1.79% to 47.29% | [2] |

| Apoptosis Induction | H1299 | 4.66% to 44.43% | [2] |

| ROS Production | A549 | 2.46-fold increase | [2] |

| ROS Production | H1299 | 1.32-fold increase | [2] |

| SCD1 Expression | A549 | 34% reduction | [2] |

| SCD1 Expression | H1299 | 48% reduction | [2] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies cited in the literature for the investigation of Eupalinolide derivatives.

Cell Viability and Proliferation Assays

-

MTT Assay: Cancer cells (e.g., MDA-MB-231, MDA-MB-468, U251) are seeded in 96-well plates (5 x 10³ cells/well) and incubated for 24 hours.[5] Cells are then treated with varying concentrations of the Eupalinolide compound for 48 hours.[5] 20 µL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.[5] The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 550 nm.[5]

-

Cell Counting Kit-8 (CCK8) Assay: Cells (e.g., A549, H1299) are seeded in 96-well plates (5 x 10³ cells/well) and treated with the compound (e.g., 10, 20, or 30 µM Eupalinolide A) for 48 hours.[2] 10 µL of CCK8 solution is added to each well, and the plates are incubated at 37°C for 1.5 hours.[2] The absorbance is measured at 450 nm.[2]

-

Bromodeoxyuridine (BrdU) Staining: Cells are seeded in 24-well plates and treated with the compound. After 48 hours, cells are incubated with 10 µg/mL BrdU for 2 hours, followed by fixation with 4% paraformaldehyde. Cells are then permeabilized and incubated with an anti-BrdU primary antibody and a fluorescently labeled secondary antibody for analysis.

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: Cells are treated with the Eupalinolide, harvested, and washed with PBS. For cell cycle analysis, cells are fixed in cold 70% ethanol. For apoptosis analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Samples are then analyzed on a flow cytometer.

Western Blot Analysis

-

Protein Extraction and Quantification: Following treatment with the Eupalinolide, cells are lysed in RIPA buffer to extract total protein. The protein concentration is determined using a BCA assay.

-

Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, p38, p-p38, SCD1, etc.) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models

-

Tumor Implantation: Human cancer cells (e.g., PANC-1, A549, H1299) are subcutaneously injected into the flanks of nude mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of the Eupalinolide compound (e.g., 25 mg/kg Eupalinolide A) for a specified duration.[2]

-

Tumor Measurement: Tumor volume and body weight are measured regularly. At the end of the experiment, the tumors are excised, weighed, and processed for further analysis (e.g., H&E staining, immunohistochemistry, western blotting).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Eupalinolide derivatives and a typical experimental workflow for target validation.

Signaling Pathways

Caption: Eupalinolide J promotes STAT3 degradation, inhibiting metastasis.

Caption: Eupalinolide O induces apoptosis via ROS and Akt/p38 MAPK pathways.

Caption: Eupalinolide A induces autophagy-mediated cell death via ROS/ERK.

Experimental Workflow

Caption: A representative experimental workflow for target validation.

Conclusion and Future Directions

The Eupalinolide family of natural products presents a rich source of potential anti-cancer therapeutics with diverse mechanisms of action. While direct evidence for the therapeutic targets of this compound is still emerging, the comprehensive data from its analogs strongly suggest that it is likely to modulate key signaling pathways involved in cancer cell survival, proliferation, and metastasis. The inhibition of the STAT3 and Akt pathways, and the induction of various forms of programmed cell death, including apoptosis, autophagy, and ferroptosis, are recurrent themes in the bioactivity of Eupalinolides.

References

- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide B targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]